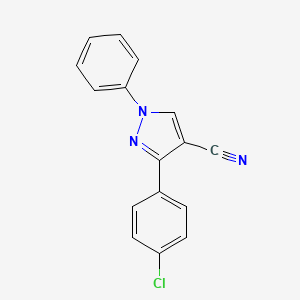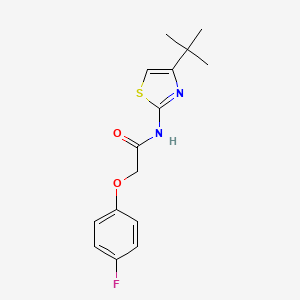![molecular formula C18H20N2O2 B5764138 N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
N-[4-(acetylamino)phenyl]-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-4-phenylbutanamide, commonly known as APAPB, is a chemical compound that has gained significant attention in the field of scientific research. APAPB is a synthetic compound that belongs to the class of amides. It is used in various research studies due to its unique properties and potential applications in different fields.
Mechanism of Action
The mechanism of action of APAPB is not fully understood. However, it has been suggested that APAPB acts as a modulator of the endocannabinoid system. It binds to the CB1 receptor and enhances the activity of the endocannabinoid system. This, in turn, leads to the activation of various signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
APAPB has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models. APAPB has also been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
APAPB has several advantages for use in lab experiments. It is easy to synthesize and purify, and it is relatively stable. APAPB has also been shown to have low toxicity and is well-tolerated in animal models. However, APAPB has certain limitations, such as its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on APAPB. One potential application is in the treatment of pain and inflammation. APAPB has been shown to have potent analgesic and anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of neurological disorders. APAPB has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for various neurological disorders. Additionally, further research is needed to determine the mechanism of action of APAPB and to develop more potent analogs with improved properties.
In conclusion, APAPB is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including drug development, pain and inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more potent analogs with improved properties.
Synthesis Methods
The synthesis of APAPB involves the reaction of 4-phenylbutan-2-one with N-acetylanthranilic acid in the presence of a catalyst. The reaction takes place under mild conditions, and the product is obtained in high yield. The purity of the product is ensured by recrystallization.
Scientific Research Applications
APAPB has been extensively used in scientific research due to its potential applications in various fields. It has been used in the development of novel drugs and therapeutic agents. APAPB has also been used in the synthesis of various analogs with improved properties.
properties
IUPAC Name |
N-(4-acetamidophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(21)19-16-10-12-17(13-11-16)20-18(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHQOOPZPYTVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(acetylamino)phenyl]-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)


![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)


![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)
![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)


![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)